molecular formula C17H15NO4 B2615330 N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 922556-99-8

N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2615330
CAS No.: 922556-99-8
M. Wt: 297.31
InChI Key: JJCATFCROBLFOA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. This compound features a 1,3-benzodioxole moiety, a functional group frequently found in biologically active molecules that can modulate enzyme activity . Its core structure, an acetamide linker connecting an acetylphenyl group to a benzodioxole ring, is characteristic of compounds investigated as inhibitors for specific bacterial virulence factors, such as mono-ADP-ribosyltransferase (mART) toxins . By targeting these toxins, which are used by pathogens like Pseudomonas aeruginosa to compromise host cells, this compound serves as a potential anti-virulence agent. This innovative therapeutic strategy aims to disarm pathogenic bacteria without threatening their survival, thereby potentially reducing the selection pressure that drives antibiotic resistance . Researchers can utilize this compound as a key building block or a tool molecule to explore its mechanism of action, develop structure-activity relationships, and screen for novel therapeutics against multi-drug-resistant bacterial infections. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)13-3-5-14(6-4-13)18-17(20)9-12-2-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCATFCROBLFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-(2H-1,3-benzodioxol-5-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide

  • Structure: Shares the 1,3-benzodioxole core but replaces the 4-acetylphenyl group with a 4-bromophenylmethyl-methylamino side chain.
  • Molecular Formula: C₁₇H₁₇BrN₂O₃ vs. C₁₇H₁₅NO₄ (target compound).
  • Methylamino Linker: Increases basicity and flexibility compared to the rigid acetylphenyl group in the target compound.
  • Implications: The bromine and methylamino groups may improve pharmacokinetic properties, such as prolonged half-life, but could also increase toxicity risks .

N-(4-hydroxyphenyl)acetamide

  • Structure : Simplifies the target compound by replacing both the benzodioxole and acetylphenyl groups with a single 4-hydroxyphenyl unit.
  • Molecular Formula: C₈H₉NO₂ vs. C₁₇H₁₅NO₄ (target compound).
  • Key Differences :
    • Hydroxyl Group : Enhances hydrophilicity (logP ~1.2 vs. ~2.8 estimated for the target) and hydrogen-bonding capacity, favoring aqueous solubility .
    • Lack of Benzodioxole : Reduces metabolic stability, as benzodioxole rings are less prone to oxidative degradation.
  • Implications : The hydroxylated analog is more suitable for applications requiring rapid systemic clearance, whereas the target compound’s benzodioxole may prolong bioavailability .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Structure : Replaces the benzodioxole with a 4,5-dihydro-1,3,4-thiadiazole ring and introduces a 4-fluorophenyl group.
  • Molecular Formula: C₁₁H₁₀FN₃O₂S vs. C₁₇H₁₅NO₄ (target compound).
  • Fluorine Atom: Enhances electronegativity and bioavailability via improved membrane permeability .
  • Implications : The thiadiazole system may confer unique bioactivity, such as antimicrobial or anti-inflammatory effects, distinct from the benzodioxole-based target compound .

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Structure : Features a stereochemically complex backbone with multiple phenyl and hydroxy groups, unlike the planar benzodioxole-acetylphenyl system.
  • Key Differences: Stereochemical Complexity: The (2S,3S,5S) configuration enables precise three-dimensional interactions with chiral biological targets.
  • Implications : This compound’s stereochemistry and branched structure may optimize selectivity in enzyme inhibition but complicate synthesis and scalability .

Biological Activity

N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound consists of three main structural components:

  • Acetamide Group : Contains a carbonyl group (C=O) linked to a nitrogen atom (N-H).
  • Phenyl Ring : An acetyl group is attached at the para position (4th position) of the benzene ring.
  • Benzodioxole Unit : A fused benzene and dioxole ring structure enhances its biological activity.

Structural Formula

The molecular formula for this compound is C16H15N1O3C_{16}H_{15}N_{1}O_{3}.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Acetylcholinesterase Inhibition

One of the most notable activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. In vitro studies show that compounds with similar structures can effectively inhibit AChE activity, suggesting that this compound may have similar effects.

Table 1: Comparison of AChE Inhibition Potency

Compound NameIC50 (µM)Reference
Compound A2.7
Compound B5.0
This compoundTBDTBD

Anti-inflammatory Effects

Studies have shown that derivatives of benzodioxole compounds possess anti-inflammatory properties. These properties are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This activity is critical in developing new antibiotics amid rising antibiotic resistance.

Study 1: Alzheimer’s Disease Model

A study investigated the effects of a structurally similar compound on cognitive function in a mouse model of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance metrics following treatment with the compound, attributed to AChE inhibition.

Study 2: In Vitro Antimicrobial Testing

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent.

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